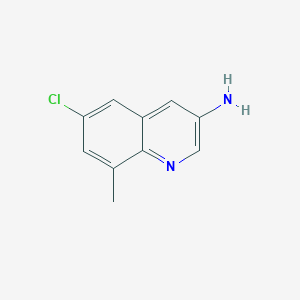

6-Chloro-8-methylquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

6-chloro-8-methylquinolin-3-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7/h2-5H,12H2,1H3 |

InChI Key |

VUJJNVIXOUDKML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 6-Chloro-8-methylquinolin-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the amine group at the C-3 position. This disconnection suggests a precursor molecule, a halo-substituted quinoline (B57606), which can undergo a nucleophilic substitution reaction to introduce the amine. A logical precursor would be a 3-halo-6-chloro-8-methylquinoline.

Further deconstruction of the quinoline ring system itself points towards a cyclization reaction. A common and effective method for quinoline synthesis is the Vilsmeier-Haack reaction, which can form the heterocyclic ring from an appropriately substituted acetanilide (B955). This leads to the identification of N-(4-chloro-2-methylphenyl)acetamide as a key starting material. The chloro and methyl groups on this precursor directly correspond to the substituents at the 6- and 8-positions of the final product.

Precursor Synthesis and Functionalization

The synthesis of the target compound relies heavily on the preparation and subsequent functionalization of key quinoline intermediates.

Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) and Related Intermediates

A crucial intermediate in the synthesis of many quinoline derivatives is 2-chloro-8-methylquinoline-3-carbaldehyde. This compound serves as a versatile synthon, allowing for various chemical modifications. Its synthesis is most commonly achieved through the Vilsmeier-Haack reaction. chemijournal.comchemijournal.com

The reaction involves treating an N-arylacetamide, specifically N-(2-methylphenyl)acetamide, with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.gov This process results in the simultaneous cyclization and formylation of the acetanilide, yielding the 2-chloro-3-formylquinoline derivative. researchgate.net The presence of an electron-donating group, such as the methyl group at the ortho position of the starting acetanilide, generally facilitates the reaction and leads to good yields. chemijournal.com The reaction mixture is typically heated to facilitate the cyclization. chemijournal.comnih.gov

The resulting 2-chloro-8-methylquinoline-3-carbaldehyde is a stable, crystalline solid. nih.gov Its structure allows for a variety of subsequent reactions. The aldehyde group can undergo nucleophilic addition, reduction to an alcohol, or condensation with amines to form Schiff bases. The chloro group at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various other functional groups. rsc.org

Application of Vilsmeier-Haack Reaction in Quinoline Annulation

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of quinolines from N-arylacetamides. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic species, from the reaction of a tertiary amide like DMF with a halogenating agent such as POCl₃. researchgate.net

This reagent then attacks the electron-rich aromatic ring of the N-arylacetamide, leading to an intramolecular cyclization. The reaction is regioselective, with the cyclization occurring ortho to the acetamido group. For N-arylacetamides with substituents on the aromatic ring, the position of these substituents directs the annulation process. Electron-donating groups on the acetanilide generally enhance the reaction rate and yield. chemijournal.com The Vilsmeier-Haack reaction provides a direct route to 2-chloro-3-formylquinolines, which are valuable intermediates for further synthetic transformations. researchgate.net

Direct and Indirect Synthesis Routes to this compound

The synthesis of this compound can be approached through both direct and indirect pathways.

A direct synthesis might involve the amination of a pre-existing 6-chloro-8-methylquinoline (B132775) core that has a suitable leaving group at the 3-position. However, the introduction of a functional group at the 3-position that can be readily displaced by an amine can be challenging.

More commonly, indirect routes are employed, often starting from the versatile intermediate, 2-chloro-6-chloro-8-methylquinoline-3-carbaldehyde. One potential strategy involves the conversion of the aldehyde group into an amine. This can be achieved through reductive amination. libretexts.org The aldehyde is first reacted with an ammonia (B1221849) source to form an imine, which is then reduced to the primary amine using a suitable reducing agent like sodium cyanoborohydride. libretexts.org This would yield (2,6-dichloro-8-methylquinolin-3-yl)methanamine. Subsequent removal of the chloro group at the 2-position would be necessary to arrive at the final product.

Another indirect approach involves the transformation of the aldehyde group into a different functional group that can then be converted to an amine. For instance, the aldehyde can be oxidized to a carboxylic acid, which can then undergo a Curtius, Hofmann, or Schmidt rearrangement to yield the 3-aminoquinoline (B160951).

Amination and Amine Formation Reactions

The introduction of the amino group is a critical step in the synthesis of this compound.

Nucleophilic Substitution Reactions for Amino Group Introduction

Nucleophilic substitution is a fundamental reaction for introducing an amino group onto an aromatic or heterocyclic ring. libretexts.org In the context of quinoline synthesis, a halogen atom, typically chlorine, at an activated position on the quinoline ring can be displaced by an amine nucleophile. researchgate.net

For the synthesis of this compound, if a precursor such as 3,6-dichloro-8-methylquinoline were available, direct amination with ammonia or a protected amine equivalent could be envisioned. The reactivity of the chloro groups would depend on their position. The chloro group at the 2- or 4-position of the quinoline ring is generally more activated towards nucleophilic substitution than a chloro group on the benzenoid part of the ring system.

The reaction of a halo-substituted quinoline with an amine is a classic example of nucleophilic aromatic substitution (SNAr). researchgate.net The reaction typically requires elevated temperatures and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction. nih.gov The choice of solvent can also influence the reaction rate and outcome. researchgate.net It is important to control the reaction conditions to avoid multiple substitutions, as the newly formed amine can also act as a nucleophile. youtube.comchemguide.co.uk

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 3-(chloromethyl)-2-chloro-6-methylquinoline | Substituted aromatic primary/secondary amines | TEA, K₂CO₃ | Secondary/tertiary amines of 2-chloro-6-methylquinoline (B1583817) | Not specified |

| 4-chloro-8-methylquinolin-2(1H)-one | Various nucleophiles (e.g., hydrazines, amines) | Varies | 4-substituted-8-methylquinolin-2(1H)-ones | Not specified |

Reduction Methodologies for Amine Generation

The introduction of the 3-amino group onto the 6-chloro-8-methylquinoline core is a critical step in its synthesis, often accomplished via the reduction of a corresponding nitro-substituted precursor. The choice of reducing agent and reaction conditions is pivotal in achieving high yields and chemoselectivity, preserving the chloro and methyl functional groups on the quinoline ring.

A prevalent method involves the reduction of 6-chloro-8-methyl-3-nitroquinoline. This transformation is commonly achieved using metal catalysts or reducing agents in an acidic medium. For instance, the use of iron powder in the presence of acetic acid or ammonium (B1175870) chloride is a classic and effective method. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another robust system for this reduction. These methods are favored for their reliability and scalability.

Alternative and often milder conditions involve catalytic hydrogenation. This process typically employs a noble metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The reaction solvent can vary, with ethanol (B145695) and methanol (B129727) being common choices. Catalytic hydrogenation offers the advantage of cleaner reaction profiles and easier product isolation, as the byproducts are typically gaseous or easily filtered.

The following table summarizes common reduction methods for the synthesis of 3-aminoquinolines from their nitro precursors:

| Precursor | Reagents and Conditions | Product | Key Advantages |

| 6-Chloro-8-methyl-3-nitroquinoline | Fe / Acetic Acid or NH₄Cl | This compound | Cost-effective, reliable |

| 6-Chloro-8-methyl-3-nitroquinoline | SnCl₂ / conc. HCl | This compound | High efficiency, widely used |

| 6-Chloro-8-methyl-3-nitroquinoline | H₂, Pd/C or PtO₂ | This compound | Clean reaction, high yield |

Advanced Synthetic Transformations and Reaction Mechanisms

Beyond the fundamental synthesis of the this compound scaffold, advanced synthetic transformations are employed to create more complex and functionally diverse molecules. These reactions leverage the inherent reactivity of the quinoline ring and the amino group to build fused ring systems, introduce new substituents, and generate key intermediates like Schiff bases.

Cyclization Reactions for Fused Ring Systems

The 3-amino group of this compound serves as a versatile handle for the construction of fused heterocyclic systems. For example, it can react with various bifunctional reagents to undergo cyclization. One such strategy involves the reaction with α,β-unsaturated ketones or esters, which can lead to the formation of fused pyridone or dihydropyridine (B1217469) rings through a Michael addition followed by an intramolecular cyclization-condensation.

Another important cyclization pathway is the Gould-Jacobs reaction, which can be adapted to build fused pyridinone rings onto the quinoline core. While the classic Gould-Jacobs reaction starts with an aniline (B41778) and builds the quinoline ring itself, analogous strategies can be applied where the 3-aminoquinoline acts as the starting amine for further annulation reactions.

Condensation Reactions with Carbonyl Precursors

The 3-amino group readily undergoes condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones. These reactions are fundamental for the synthesis of Schiff bases (imines) and can also be the first step in more complex transformations. The reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

These condensation reactions are not limited to simple aldehydes and ketones. Reactions with dicarbonyl compounds, such as β-ketoesters, can lead to the formation of important intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. For instance, the reaction of 3-aminoquinolines with diethyl acetylenedicarboxylate (B1228247) or similar alkynoates leads to the formation of adducts that can be cyclized to afford novel fused heterocycles.

Development of Schiff Bases and Their Chemical Transformations

The formation of Schiff bases from this compound and various aldehydes is a straightforward and efficient process. These imines are valuable intermediates in their own right and can undergo a variety of chemical transformations. The imine nitrogen can be alkylated or acylated, and the C=N bond can be reduced to form secondary amines.

Furthermore, the imine functionality can participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, depending on the nature of the reacting partner. These reactions provide a powerful tool for the stereoselective synthesis of complex polycyclic structures. The electronic nature of the substituent on the aldehyde used for the Schiff base formation can significantly influence the reactivity of the resulting imine.

Alkylation and Arylation Strategies of Quinoline Derivatives

The nitrogen atom of the quinoline ring and the exocyclic amino group of this compound can both be subjected to alkylation and arylation reactions. N-alkylation of the quinoline ring nitrogen typically requires an alkyl halide and can lead to the formation of quaternary quinolinium salts. These salts can exhibit altered electronic properties and solubility.

Alkylation or arylation of the 3-amino group can be achieved through various methods. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common method for N-alkylation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the N-arylation of the amino group, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Mannich-Type Reactions for Aminomethylation of Related Quinoline Scaffolds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. While direct Mannich reaction on the this compound itself might be complex due to multiple reactive sites, the principles of aminomethylation are highly relevant to related quinoline scaffolds.

For instance, quinolines with an activated position, such as a phenolic hydroxyl group or an activated methyl group, can undergo Mannich reactions to introduce an aminomethyl substituent. In the context of this compound, the 3-amino group could potentially be used as the amine component in a Mannich reaction with an appropriate aldehyde and a C-H acid, leading to the formation of more complex structures.

Catalytic Approaches in Synthesis

Catalysis offers a powerful toolkit for the synthesis and functionalization of quinoline derivatives, enabling reactions with high efficiency and selectivity. Various catalytic systems, from simple bases to complex transition metal and organocatalysts, have been employed to construct the quinoline core and introduce specific functionalities.

Base-Catalyzed Reactions (e.g., Piperidine (B6355638), Triethylamine)

Base-catalyzed reactions, particularly the Friedländer annulation, represent a classical and widely used method for quinoline synthesis. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. sigmaaldrich.comnih.govorganic-chemistry.org The choice of base can significantly influence the reaction's efficiency and outcome.

Piperidine , a secondary amine, has been effectively used as a basic catalyst in modified Friedländer reactions. For instance, in a solid-phase synthesis approach, a resin-bound o-benzaldeimine was treated with various ketones in the presence of piperidine in refluxing ethanol to yield substituted quinolines. nih.gov This demonstrates the utility of piperidine in facilitating the crucial cyclization step. However, as a primary or secondary amine, piperidine can sometimes participate in side reactions, such as forming enamines or undergoing C-N coupling with halogenated substrates. nih.gov

Triethylamine (B128534) , a tertiary amine, is another commonly employed base catalyst in organic synthesis. Its primary role is to act as a proton scavenger and to facilitate condensation reactions without the risk of forming stable iminium ions or participating in nucleophilic substitution side reactions, which can be an issue with primary and secondary amines. nih.govresearchgate.net While specific examples detailing the use of triethylamine for the direct synthesis of this compound are not prevalent in the literature, its application in promoting the necessary condensation steps in related heterocyclic syntheses is well-established. researchgate.net The selection between piperidine and triethylamine often depends on the specific substrates and the need to avoid potential side reactions.

| Catalyst | Type | Role in Quinoline Synthesis | Key Considerations |

| Piperidine | Secondary Amine Base | Catalyzes the condensation and cyclization in Friedländer and related reactions. nih.gov | Can potentially lead to side reactions like enamine formation or C-N coupling. nih.gov |

| Triethylamine | Tertiary Amine Base | Acts as a non-nucleophilic base to promote condensation reactions. researchgate.net | Avoids side reactions associated with primary/secondary amines. nih.gov |

Transition Metal Catalysis in Quinoline Functionalization (e.g., Pd-catalyzed cross-coupling)

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocyclic compounds, including quinolines. researchgate.net These methods are especially valuable for introducing substituents at specific positions on a pre-formed quinoline ring, which is a key strategy for accessing complex derivatives like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allow for the formation of carbon-carbon and carbon-nitrogen bonds with high precision. researchgate.netnih.gov For instance, the chloro and methyl groups at the 6- and 8-positions of the quinoline core can be introduced via cross-coupling reactions on a suitably functionalized quinoline precursor.

Recent advancements have focused on the direct C-H functionalization of quinolines, which avoids the need for pre-functionalized starting materials. Palladium catalysts have been developed for the C8-selective arylation of quinoline N-oxides, a method that shows excellent functional group tolerance and can be significantly accelerated using microwave irradiation. organic-chemistry.orgclockss.org Furthermore, palladium-catalyzed C(sp³)–H biarylation of 8-methyl quinolines has been demonstrated, showcasing a direct method to functionalize the methyl group at the 8-position. mdpi.com

The introduction of the amino group at the 3-position can also be achieved through palladium-catalyzed methods. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. researchgate.net A one-pot, two-step synthesis of unsymmetrical ureas from aryl chlorides has been reported, which proceeds via a palladium-catalyzed cross-coupling with sodium cyanate (B1221674) to form an aryl isocyanate intermediate, followed by reaction with an amine. researchgate.net This strategy could potentially be adapted for the synthesis of 3-aminoquinolines.

| Catalytic System | Reaction Type | Application in Quinoline Synthesis/Functionalization |

| Pd(OAc)₂ / Ligands | C-H Arylation | Selective functionalization at the C8 position of quinoline N-oxides. organic-chemistry.orgclockss.org |

| Palladium Catalysts | C(sp³)-H Biarylation | Functionalization of the methyl group at the 8-position of 8-methyl quinolines. mdpi.com |

| Pd₂(dba)₃ / Ligands | Cross-coupling | Synthesis of ureas from aryl chlorides, a potential route to aminoquinolines. researchgate.net |

| Palladium Catalysts | Buchwald-Hartwig Amination | Formation of C-N bonds for the introduction of amino groups. researchgate.net |

Organocatalysis in Quinoline Synthesis (e.g., Thiamine (B1217682) Hydrochloride)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal-based catalysts. Thiamine hydrochloride (Vitamin B1 hydrochloride, VB1) has been identified as an effective, non-toxic, and inexpensive organocatalyst for the synthesis of polysubstituted quinolines. nih.govnih.goveurekalert.orgacs.org

Typically, thiamine hydrochloride catalyzes one-pot, multi-component reactions. For example, an efficient synthesis of 4-amino-2-benzoylquinoline-3-carboxamides was achieved through a one-pot, three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines in the presence of a catalytic amount of thiamine hydrochloride in water under reflux conditions. nih.govnih.goveurekalert.org The proposed mechanism involves a cascade of Knoevenagel condensation, Michael addition, and cyclization reactions. nih.gov The thiazolium ring within thiamine hydrochloride is believed to play a key role in activating the substrates. acs.org This methodology offers several advantages, including operational simplicity, high yields, and the use of an environmentally benign catalyst and solvent.

Application of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net The synthesis of quinolines is an area where these principles have been successfully applied. researchgate.net

Solvent-Free Methods for Quinoline Synthesis

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. Several methods for the solvent-free synthesis of quinolines have been developed, often in conjunction with a catalyst to facilitate the reaction at a reasonable temperature.

The Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds has been successfully carried out under solvent-free conditions using various catalysts. For example, silica-supported phosphorus pentoxide (P₂O₅/SiO₂) has been used to catalyze the reaction at 80 °C, affording polysubstituted quinolines in high yields with short reaction times. Similarly, tartaric acid, a natural and green catalyst, has been employed for the solvent-free, one-pot synthesis of quinolines, demonstrating high to excellent yields. Other catalysts, such as metal hydrogen sulfates [M(HSO₄)n], have also proven effective under solvent-free conditions. eurekalert.org These methods not only reduce solvent waste but also often simplify the work-up procedure.

Micellar-Mediated Synthesis (e.g., TPGS micellar systems)

Performing organic reactions in water is a major goal of green chemistry. Micellar catalysis, where the reaction takes place within the hydrophobic core of micelles suspended in water, provides a powerful strategy to achieve this, especially for reactions involving water-insoluble organic substrates. sigmaaldrich.com

The designer surfactant d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) has been modified to create amphiphiles like TPGS-750-M , which form nanomicelles in water. sigmaaldrich.com These nanomicelles act as nanoreactors, effectively concentrating the organic reactants and catalyst in their lipophilic core, thereby accelerating reaction rates at room temperature in water. nih.govnih.gov This technology has been successfully applied to a wide range of transition metal-catalyzed reactions, including Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are all pertinent to the synthesis and functionalization of the quinoline scaffold. sigmaaldrich.com

Derivatization and Structural Diversity

Synthesis of Quinoline-Based Heterocyclic Systems

The fusion of additional heterocyclic rings to the quinoline (B57606) framework can lead to novel compounds with unique properties. Common strategies involve reactions at the amino group of quinolin-3-amines.

Azetidinone, Thiazole, and Pyridone Incorporating Quinoline Nucleus

There is currently no specific information available in the scientific literature on the synthesis of azetidinone, thiazole, or pyridone rings fused to or substituted onto the 6-Chloro-8-methylquinolin-3-amine core.

Oxazine (B8389632) and Other Nitrogen/Oxygen Heterocycles

The synthesis of oxazine and other nitrogen/oxygen-containing heterocycles from quinoline precursors is a known strategy in organic synthesis. ekb.egresearchgate.net These reactions often utilize amino-functionalized quinolines as starting materials. ekb.eg However, a targeted search of chemical databases and literature reveals no specific examples of the synthesis of oxazine or related heterocycles originating from this compound.

Pyrazoloquinoline and Triazolo-thiadiazole Derivatives

The synthesis of pyrazoloquinolines and triazolo-thiadiazoles represents advanced heterocyclic chemistry aimed at creating complex scaffolds. nih.govresearchgate.netnih.govraco.catresearchgate.net These syntheses often begin with appropriately functionalized quinolines. Despite the potential for such transformations, there are no published reports detailing the synthesis of pyrazoloquinoline or triazolo-thiadiazole derivatives specifically from this compound.

Functional Group Interconversions on the Quinoline Core

Functional group interconversions are fundamental reactions that modify the chemical properties of a molecule. For an aminoquinoline, this could involve reactions of the amino group or modifications to other parts of the quinoline ring system. nih.govekb.eg Research on functional group interconversions for various substituted quinolines is available. mdpi.commdpi.com However, specific studies focused on the interconversion of functional groups on the this compound scaffold have not been found in the reviewed literature.

Preparation of Metal Complexes and Investigation of Their Coordination Chemistry

Quinoline derivatives, particularly those with nitrogen and oxygen donor atoms, are known to form stable complexes with a variety of metal ions. The study of these metal complexes is an active area of research. While the coordination chemistry of other quinoline-based ligands has been explored, nih.gov there is no available data on the preparation and coordination chemistry of metal complexes involving this compound as a ligand.

Development of Azo Dyes and Related Chromophores Derived from Substituted Quinolines

Azo dyes based on the quinoline scaffold are a known class of chromophores. medcraveonline.comresearchgate.net The synthesis typically involves the diazotization of an aminoquinoline followed by coupling with a suitable aromatic partner. nih.gov While this is a general and powerful method for creating dyes, there are no specific reports on the synthesis and properties of azo dyes derived from this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Techniques for Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that reveal the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 6-chloro-8-methylquinoline (B132775), shows characteristic signals for the aromatic protons and the methyl group. For instance, the methyl group protons typically appear as a singlet around δ 2.82 ppm. chemicalbook.com The aromatic protons of the quinoline (B57606) ring system exhibit complex splitting patterns in the range of δ 7.43 to 8.95 ppm, arising from spin-spin coupling between adjacent protons. chemicalbook.com In 6-Chloro-8-methylquinolin-3-amine, the introduction of the amine group at the C3 position would further influence the chemical shifts of the nearby protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In quinoline derivatives, the carbon signals are spread over a wide range, typically from δ 120 to 150 ppm for the aromatic carbons. For example, in 6-methylquinoline, the methyl carbon appears around δ 21.4 ppm. rsc.org The chemical shifts of the carbons in this compound would be influenced by the electron-donating amino group and the electron-withdrawing chloro group.

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| 6-chloro-8-methylquinoline | ¹H NMR | Not Specified | 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m) | chemicalbook.com |

| 6-Methylquinoline | ¹³C NMR | CDCl₃ | 21.4, 119.5, 120.9, 125.4, 126.9, 130.6, 132.5, 134.9, 139.0, 140.0 | rsc.org |

Application of Advanced NMR Experiments (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning specific proton and carbon signals. COSY identifies protons that are coupled to each other, while HSQC correlates directly bonded proton and carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. This technique is particularly useful for confirming the substitution pattern on the quinoline ring by observing through-space interactions between protons on the methyl group and adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₉ClN₂), the expected exact mass can be calculated and compared with the experimental value to confirm its composition. mdpi.commdpi.com The molecular weight of 6-Chloro-8-aminoquinoline is reported as 178.62 g/mol . scbt.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is used to assess the purity of a sample and to identify its components. The retention time from the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum provides its unique fragmentation pattern, acting as a molecular fingerprint.

| Technique | Ionization Mode | m/z (M+H)⁺ | Reference |

|---|---|---|---|

| Mass Spectrometry | Not Specified | 178.2, 180.2 | chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and the C-Cl stretching vibration.

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. dergipark.org.tr

C=C and C=N Stretching: The stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region. dergipark.org.tr

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region. dergipark.org.tr

The combined use of these spectroscopic and analytical methods provides a comprehensive characterization of this compound, confirming its structure and purity with a high degree of confidence. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states, providing valuable information about the molecule's structure and electronic environment. The absorption of energy from UV (200-400 nm) or visible (400-700 nm) light results in the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π. libretexts.org The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which are common in compounds with conjugated double bonds, such as the quinoline ring system. libretexts.org The n → π* transitions involve moving an electron from a non-bonding orbital (like the lone pair on the nitrogen atoms) to a π* antibonding orbital. youtube.com

Table 1: Theoretical Electronic Absorption Properties of 6-Chloroquinoline

| Solvent | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Gas Phase | 309.58 | 4.00 | 0.0416 | HOMO -> LUMO (98%) |

| 296.22 | 4.18 | 0.0719 | HOMO-1 -> LUMO (97%) | |

| Ethanol (B145695) | 312.33 | 3.97 | 0.0632 | HOMO -> LUMO (98%) |

| 298.59 | 4.15 | 0.1085 | HOMO-1 -> LUMO (97%) | |

| Water | 312.57 | 3.96 | 0.0645 | HOMO -> LUMO (98%) |

| 298.81 | 4.15 | 0.1106 | HOMO-1 -> LUMO (97%) |

This data is based on theoretical calculations for the related compound 6-chloroquinoline. dergipark.org.tr

Solvatochromic Studies and Solvent Effects on Absorption Spectra

Solvatochromism refers to the change in the position, intensity, and shape of a molecule's UV-Vis absorption bands when measured in different solvents. researchgate.net These shifts are caused by differing stabilization of the ground and excited electronic states through solute-solvent interactions, such as dipole-dipole interactions, hydrogen bonding, and dielectric effects. eurjchem.com A shift to longer wavelengths (lower energy) is termed a bathochromic or red shift, while a shift to shorter wavelengths (higher energy) is called a hypsochromic or blue shift. youtube.com

For a molecule like this compound, which possesses polar groups (–Cl, –NH₂) and nitrogen heteroatoms, significant solvent effects are expected. The lone pair electrons on the amino group and the quinoline nitrogen can engage in hydrogen bonding with protic solvents (e.g., ethanol, methanol). eurjchem.com

If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a bathochromic (red) shift. Conversely, if the ground state is more stabilized by the solvent, a hypsochromic (blue) shift may be observed. researchgate.net For instance, n → π* transitions often exhibit a blue shift in polar, protic solvents because the non-bonding lone pair electrons are stabilized by hydrogen bonding with the solvent, which lowers the energy of the ground state. youtube.com Studies on other chloro-amino substituted aromatic compounds have shown that absorption bands can be markedly influenced by solvent polarity. researchgate.net

Determination of Acidity Constants (pKa) via Spectrophotometric Methods

Spectrophotometric methods provide a reliable means to determine the acidity constants (pKa) of ionizable compounds. This technique relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. For this compound, there are two primary basic centers: the amino group at position 3 and the nitrogen atom within the quinoline ring.

The determination involves recording the UV-Vis spectra of the compound in a series of buffered solutions with known pH values. As the pH of the solution changes, the equilibrium between the acidic (protonated, BH⁺) and basic (neutral, B) forms of the molecule shifts. This results in systematic changes in the absorption spectrum, with the appearance of isosbestic points—wavelengths where the molar absorptivity of both forms is identical.

By measuring the absorbance at a wavelength where the two forms have significantly different absorptivities across the range of pH values, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

pKa = pH + log [ (A - A_B) / (A_A - A) ]

Where:

A is the absorbance of the solution at a given pH.

A_B is the absorbance of the fully deprotonated (basic) form.

A_A is the absorbance of the fully protonated (acidic) form.

Plotting the absorbance versus pH typically yields a sigmoidal curve, from which the pKa can be accurately determined as the pH at the inflection point.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. mdpi.com

While the crystal structure for this compound itself is not available in the reviewed literature, analysis of a closely related derivative, 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one, provides significant insight into the solid-state conformation of the 6-chloro-8-methylquinoline moiety. nih.govresearchgate.net The study of this derivative reveals key structural features of the core ring system.

In the crystal structure of this derivative, the quinoline ring system is observed to be nearly planar. nih.govresearchgate.net This planarity is a characteristic feature of fused aromatic rings. The analysis also details intermolecular forces that stabilize the crystal packing, such as C—H⋯O hydrogen bonding and π–π stacking interactions, with measured centroid-to-centroid distances between aromatic rings. nih.govresearchgate.net

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the absolute stereochemistry of chiral molecules. While this compound is not chiral, this technique provides the highest level of precision for structural elucidation of any crystalline compound.

The analysis of the derivative 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one demonstrates the capability of the technique. nih.gov Data was collected using a diffractometer with Mo Kα radiation. researchgate.net The resulting data allows for the refinement of atomic positions, bond lengths, and angles to a high degree of accuracy. nih.gov The detailed structural parameters obtained from such an analysis are fundamental for structure-property relationship studies. mdpi.com

Table 2: Crystal Data for 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃ClN₂O |

| Formula Weight (Mᵣ) | 284.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1513 (2) |

| b (Å) | 9.3917 (2) |

| c (Å) | 14.1430 (2) |

| β (°) | 90.948 (2) |

| Volume (V) (ų) | 1348.17 (4) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 295 |

Data from the single-crystal XRD analysis of a derivative containing the 6-chloro-8-methylquinoline core. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds. For substituted quinolines like this compound, methods such as column chromatography and high-performance liquid chromatography (HPLC) are routinely employed.

In the synthesis of related quinoline derivatives, column chromatography over silica (B1680970) gel is a standard purification method. researchgate.net The choice of eluent (mobile phase) is critical for effective separation. A common approach involves using a solvent system of varying polarity, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). researchgate.net By gradually increasing the polarity of the eluent, compounds with different affinities for the stationary phase can be selectively eluted.

Purity is often assessed by HPLC, where the compound is passed through a column under high pressure. A pure compound will typically show a single, sharp peak in the resulting chromatogram.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions. researchgate.net In the synthesis of quinoline-based compounds, TLC is used to track the consumption of starting materials and the formation of the desired product. researchgate.netniscpr.res.in

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica gel-G. researchgate.net The plate is then developed in a chamber containing a suitable eluent system, often a mixture like n-hexane and ethyl acetate. researchgate.net After development, the separated spots on the plate are visualized. Common visualization methods include exposure to ultraviolet (UV) light, which makes fluorescent compounds visible, or placing the plate in a chamber with iodine vapors, which stain organic compounds. researchgate.net

By comparing the spot corresponding to the starting material with the new spot formed for the product, a chemist can determine if the reaction is complete. The relative position of the spots (Rf value) also gives an indication of the polarity of the compounds, aiding in the development of a suitable solvent system for purification by column chromatography. researchgate.net

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While specific experimental data for this exact compound is not widely published, a detailed analysis can be constructed based on the well-documented spectra of its constituent parts and related analogues, including 6-chloroquinoline, 8-methylquinoline, and 3-aminoquinoline (B160951). dergipark.org.trchemicalbook.comchemicalbook.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The protons on the quinoline ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The H2 and H4 protons are expected to be the most downfield due to the influence of the heterocyclic nitrogen. The presence of the electron-donating amino group at C3 will shield the H2 and H4 protons, while the electron-withdrawing chloro group at C6 will deshield protons on the benzene (B151609) ring. The methyl group at C8 will show a characteristic singlet at approximately δ 2.5-2.8 ppm. chemicalbook.comchemicalbook.com The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the quinoline ring are expected to resonate in the δ 110-150 ppm range. chemicalbook.comresearchgate.net The C8a and C4a carbons, being at the fusion of the two rings, will have characteristic shifts. The carbon bearing the chlorine atom (C6) will be influenced by the halogen's electronegativity. The amino-substituted carbon (C3) will be significantly shielded. The methyl carbon (C8-CH₃) is anticipated to appear upfield, typically around δ 15-20 ppm.

Predicted Spectroscopic Data for this compound:

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.5 | s |

| H4 | ~7.8 | s |

| H5 | ~7.6 | d |

| H7 | ~7.4 | d |

| NH₂ | Broad | s |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~145 |

| C3 | ~135 |

| C4 | ~120 |

| C4a | ~148 |

| C5 | ~128 |

| C6 | ~130 |

| C7 | ~125 |

| C8 | ~138 |

| C8a | ~147 |

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 192, with a characteristic isotopic peak [M+2]⁺ at m/z 194 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. nist.govnih.gov Fragmentation would likely involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide from the quinoline ring system.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would show characteristic absorption bands. dergipark.org.trnist.govnist.gov The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring will be present in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, often between 1000 and 1100 cm⁻¹ for aryl chlorides. dergipark.org.tr

Column Chromatography for Purification and Isolation of Intermediates and Products

Column chromatography is an essential technique for the purification of intermediates and the final product in the synthesis of this compound. mdpi.com Given the basic nature of the amino group, special considerations are often required to achieve effective separation and prevent peak tailing on standard silica gel columns.

The purification of quinoline derivatives often employs silica gel as the stationary phase. scbt.com For basic compounds like this compound, a mobile phase consisting of a mixture of a non-polar solvent (such as hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. To mitigate the acidic nature of silica gel, which can lead to poor separation of basic amines, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent. This deactivates the acidic silanol (B1196071) groups on the silica surface, resulting in more symmetrical peak shapes and improved resolution.

Alternatively, reversed-phase column chromatography can be employed, where a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). This technique separates compounds based on their hydrophobicity and can be particularly effective for the purification of polar and ionizable molecules.

Electrochemical Characterization and Redox Properties

The electrochemical properties of quinoline derivatives are of significant interest due to their involvement in various biological redox processes and their potential applications in electronic materials. The redox behavior of this compound is influenced by the electron-donating amino group and the electron-withdrawing chloro and methyl substituents.

Studies on related aminoquinolines have shown that the amino group can undergo oxidation at a suitable potential. The oxidation potential is dependent on the pH of the medium and the nature and position of other substituents on the quinoline ring. The presence of the electron-donating amino group at the C3-position would be expected to lower the oxidation potential of the quinoline ring system compared to the unsubstituted quinoline. Conversely, the electron-withdrawing chlorine atom at the C6-position would make the molecule more difficult to oxidize.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to study the electronic structure of molecules. DFT calculations for 6-Chloro-8-methylquinolin-3-amine involve sophisticated methods to approximate the solutions to the Schrödinger equation, providing detailed information about the molecule's geometry, electronic distribution, and reactivity.

The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For quinoline (B57606) derivatives, this process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). dergipark.org.tr This level of theory has proven effective in accurately predicting the geometric parameters of related heterocyclic systems. dergipark.org.tr

The optimization process systematically alters the coordinates of the atoms to find the minimum energy conformation on the potential energy surface. The result is a detailed picture of bond lengths, bond angles, and dihedral angles. For this compound, this analysis would precisely define the planarity of the quinoline ring and the orientation of the chloro, methyl, and amine substituents. The electronic structure, which describes the distribution and energies of electrons within the molecule, is concurrently determined, providing a foundation for understanding its chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters in determining a molecule's electronic properties and reactivity. rsc.org A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would map out the electron density distribution of these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich portions of the molecule, such as the amine group and the quinoline ring, while the LUMO would be distributed over the electron-withdrawing parts. This analysis is crucial for predicting how the molecule will interact with electrophiles and nucleophiles. wuxibiology.com

| Parameter | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic amines and are not from a specific study on this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Different potential values are represented by different colors. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to an excess of electrons, such as lone pairs on nitrogen or oxygen atoms. researchgate.net Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue and indicate a relative deficiency of electrons. For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the amine group, highlighting these as primary sites for protonation and hydrogen bonding. The hydrogen atoms of the amine group would exhibit positive potential.

Computational methods can accurately predict various spectroscopic parameters, which is highly useful for structure verification and analysis. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr

By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. researchgate.net These theoretical predictions for this compound can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and observed shifts can often be explained by solvent effects or specific intermolecular interactions not accounted for in the gas-phase calculations. researchgate.net Studies on related polychloroquinolines have demonstrated the utility of computational methods in predicting ¹³C chemical shifts. nih.gov

| Atom | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |

| C2 | 148.5 |

| C3 | 125.0 |

| C4 | 130.2 |

| C4a | 128.8 |

| C5 | 126.4 |

| C6 | 135.1 |

| C7 | 122.3 |

| C8 | 138.6 |

| C8a | 145.7 |

| C8-CH₃ | 18.9 |

Note: The values in this table are illustrative examples based on typical GIAO-DFT calculations for substituted quinolines and are not from a specific study on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and stability under specific conditions (e.g., in a solvent at a certain temperature). mdpi.com

Quantum Mechanics (QM) Torsional Profile Calculations

Torsional profile calculations are a specific type of quantum mechanical computation used to determine the energy changes associated with the rotation around a specific chemical bond. This is particularly important for understanding the conformational preferences and rotational barriers of flexible parts of a molecule.

For this compound, a key flexible bond is the C3-NH₂ bond. A torsional profile calculation would involve systematically rotating the amine group around this bond (i.e., varying the C4-C3-N-H dihedral angle) and calculating the potential energy at each incremental step using a QM method. The resulting energy profile would show the most stable (lowest energy) conformations of the amine group relative to the quinoline ring and the energy barriers that must be overcome for rotation to occur. This information is critical for understanding the molecule's conformational landscape and how its shape influences its interactions with other molecules.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, computational chemistry could be employed to understand its formation, reactivity, and potential transformations.

Theoretical studies, often using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. By identifying the lowest energy pathway, chemists can predict the most likely mechanism for a given reaction. For instance, in the synthesis of substituted quinolines, computational studies have been used to support proposed reaction pathways, such as cascade reactions involving sequential steps like aza-Henry reaction/cyclization/denitration. rsc.org

Key aspects that can be elucidated for this compound through computational modeling include:

Reaction Pathway Analysis: Determining the step-by-step process of how the molecule is synthesized. This could involve modeling established quinoline synthesis methods (e.g., Skraup or Friedländer synthesis) to understand the influence of the chloro and methyl substituents on the reaction profile.

Transition State Characterization: Identifying the high-energy structures that represent the bottleneck of a reaction. The geometry and energy of these transition states dictate the reaction rate and can be targeted to improve reaction conditions.

Catalyst Interaction: If a catalyst is used in its synthesis, modeling can reveal how the catalyst interacts with the reactants to lower the activation energy. Studies on metal-catalyzed C-H functionalization of quinolines, for example, have used computational methods to propose catalytic cycles, showing how the metal coordinates with the quinoline-N-oxide to facilitate the reaction. rsc.orgorganic-chemistry.org

Regioselectivity and Stereoselectivity: Predicting which isomers are most likely to form. For this compound, this would involve understanding why the amine group is directed to the 3-position and the chlorine to the 6-position.

The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction step in the synthesis of this compound.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Vibrational Frequencies (cm⁻¹) |

| Reactants | 0.0 | Bond lengths, angles | Real frequencies |

| Transition State | +25.3 | Partially formed/broken bonds | One imaginary frequency |

| Intermediates | -5.2 | Bond lengths, angles | Real frequencies |

| Products | -15.8 | Bond lengths, angles | Real frequencies |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

In Silico Screening and Virtual Library Design for Structure-Activity Relationship Studies

In silico screening and the design of virtual libraries are foundational components of modern drug discovery and materials science. These computational techniques allow for the rapid evaluation of large numbers of molecules for their potential biological activity or desired properties, saving significant time and resources compared to traditional high-throughput screening.

For this compound, these methods would be central to exploring its potential as a scaffold for developing new therapeutic agents. The general workflow involves creating a virtual library of derivatives and then using computational models to predict their activity.

Virtual Library Design: Starting with the core structure of this compound, a virtual library would be created by systematically modifying its chemical structure. This could involve:

Adding various substituents at different positions on the quinoline ring.

Modifying the amine group at the 3-position.

Replacing the chloro or methyl groups with other functional groups.

This process can generate thousands of virtual compounds for subsequent analysis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. biointerfaceresearch.commdpi.comnih.gov

These models analyze the steric and electrostatic fields of a set of known active and inactive molecules to generate a predictive model. mdpi.com The model is then validated and used to predict the activity of new, untested compounds from the virtual library. The results of a QSAR study can guide the design of more potent compounds by highlighting which structural features are beneficial or detrimental to activity. nih.gov

The table below shows an example of the statistical parameters used to validate a QSAR model for a series of quinoline derivatives.

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.95 | Shows a strong correlation between predicted and observed values for the training set. |

| r²_pred (External validation) | 0.88 | Demonstrates the model's ability to predict the activity of an external test set of compounds. |

| SEE (Standard Error of Estimate) | 0.21 | Represents the standard deviation of the residuals. |

This table contains illustrative data based on typical QSAR studies of quinoline derivatives and is not specific to this compound. biointerfaceresearch.commdpi.com

Molecular Docking and Dynamics: Once promising candidates are identified through QSAR, molecular docking can be used to predict how they bind to a specific biological target, such as an enzyme or receptor. mdpi.com This technique places the virtual compound into the binding site of the target protein and calculates a binding score, which estimates the binding affinity. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time.

Through these integrated computational approaches, researchers can prioritize a small number of the most promising derivatives from a vast virtual library for actual synthesis and experimental testing, dramatically accelerating the discovery process.

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Molecular Recognition Principles

The fundamental principle behind the molecular recognition of 3-aminoquinoline (B160951) derivatives, including 6-Chloro-8-methylquinolin-3-amine, in kinase binding is their ability to act as ATP-competitive inhibitors. The quinoline (B57606) ring system is crucial for this interaction. The nitrogen atom at position 1 of the quinoline ring typically forms a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor within the ATP-binding pocket. mdpi.com This interaction mimics the way adenosine (B11128) binds, allowing the molecule to effectively compete with ATP and block the kinase's catalytic activity.

Ligand-Target Interactions at the Molecular Level

To comprehend the inhibitory action of this compound, it is essential to examine its interactions with its protein targets at a molecular resolution. Computational methods like molecular docking and dynamics simulations have provided significant insights into these interactions.

Molecular docking studies on quinoline-based inhibitors have consistently highlighted the importance of the quinoline core in orienting the molecule within the ATP binding site of various kinases. nih.gov For derivatives similar to this compound, the quinoline ring system often engages in π-π stacking interactions with aromatic residues, such as tyrosine or phenylalanine, within the binding pocket. nih.gov

The 3-amino group is also a critical feature, often participating in additional hydrogen bonds that enhance the stability of the ligand-protein complex. The specific binding orientation and the resultant stability are influenced by the nature and position of other substituents on the quinoline ring. For instance, in studies of related quinoline derivatives, the binding energy is a key determinant of inhibitory potential, with more negative values indicating a more stable and favorable interaction. scielo.br

Table 1: Representative Ligand-Receptor Interaction Energies for Quinoline Derivatives This table illustrates typical interaction energies observed in molecular docking studies of quinoline compounds with kinase domains. The values are representative and serve to highlight the range of binding affinities.

| Compound Class | Target Kinase | Interaction Energy (kcal/mol) |

|---|---|---|

| Quinoline-thiazole hybrids | BCR-ABL1 | -7.2 to -8.9 scielo.brresearchgate.net |

| Quinoline-3-carboxamides | ATM Kinase | Not specified, but showed high selectivity mdpi.com |

| Type II C-kit inhibitors | c-Kit Kinase | up to -9.30 tandfonline.com |

The stability of the inhibitor-kinase complex is maintained by a network of interactions with specific amino acid residues. In many kinases, a methionine residue in the hinge region is a key interaction partner for the quinoline nitrogen. nih.gov For example, in studies of c-Met inhibitors, a hydrogen bond with Met1160 was identified as crucial for stabilization. nih.gov

Other critical residues often include those that can form hydrogen bonds or participate in hydrophobic and electrostatic interactions. For instance, in the context of c-Kit kinase inhibitors, residues such as ASP810, LYS623, CYS673, and THR670 have been identified as key interaction points. tandfonline.com While direct experimental data for this compound might be limited, the binding modes of analogous compounds suggest that similar interactions with corresponding residues in its target kinases are likely.

Influence of Substituents on Molecular Interactions and Biological Activity

The substituents on the quinoline ring are not mere decorations; they are critical determinants of the molecule's biological activity. The chloro and methyl groups of this compound exert significant influence through steric and electronic effects.

The chloro group at the C-6 position is an electron-withdrawing group, which can influence the electronic density of the quinoline ring system. This can impact the strength of the hydrogen bond formed by the quinoline nitrogen and modulate the pKa of the 3-amino group. Furthermore, its size and position can contribute to favorable hydrophobic interactions within the binding pocket.

The methyl group at the C-8 position introduces steric bulk. Depending on the topology of the binding site, this can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes. The position of substituents is critical; for example, studies on other quinoline derivatives have shown that moving a substituent can drastically alter activity. mdpi.comwho.int

Table 2: Effects of Substituents on Quinoline Derivative Activity This table summarizes the general effects of different types of substituents on the biological activity of quinoline-based inhibitors, based on broader SAR studies.

| Position | Substituent Type | General Effect on Activity |

|---|---|---|

| C-6 | Halogens (e.g., Chloro) | Can enhance hydrophobic interactions and modulate electronics. nih.gov |

| C-8 | Alkyl (e.g., Methyl) | Introduces steric bulk, which can influence binding conformation. who.int |

| C-3 | Amino | Often forms crucial hydrogen bonds with the target protein. |

| C-4 | Anilino | Can provide additional anchoring points and interactions. mdpi.com |

The hydrogen bonding network is a cornerstone of the interaction between this compound and its target kinase. The primary hydrogen bond is typically formed between the quinoline N-1 atom and a backbone amide of a hinge region residue. The 3-amino group provides an additional hydrogen bond donor, which can interact with backbone carbonyls or specific amino acid side chains, such as aspartate or threonine. tandfonline.com

The stability and geometry of this hydrogen bond network are paramount for potent inhibition. The electronic effects of the C-6 chloro group can subtly influence the hydrogen-bonding potential of the entire molecule. A comprehensive analysis of this network, often aided by molecular dynamics simulations, is essential for a complete understanding of the inhibitory mechanism. mdpi.com

Modulation of Enzyme Activity through Molecular Binding

The biological effects of quinoline derivatives are often rooted in their ability to bind to and modulate the activity of critical enzymes. This interaction is a cornerstone of their therapeutic potential, particularly in the context of antimicrobial and anticancer applications. The planar nature of the quinoline ring system facilitates interactions with various biological macromolecules, including enzymes and nucleic acids. researchgate.netnih.gov

Inhibition Mechanisms of Specific Enzymes (e.g., Plasmodium cytochrome bc1 complex)

The cytochrome bc1 complex (also known as Complex III) is a crucial component of the mitochondrial respiratory chain and a validated target for antimalarial drugs. nih.gov Quinolone derivatives are among the classes of compounds that have been developed as inhibitors of this complex. nih.gov The mechanism of action for many inhibitors targeting the cytochrome bc1 complex involves binding to the quinol oxidation (Qo) site. This binding event arrests the motion of the iron-sulfur protein subunit, which is a critical step in the electron transport process. researchgate.net

Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential, effectively cutting off the energy supply for the parasite and leading to its death. nih.gov This targeted inhibition is a key strategy in the development of antimalarial agents. The effectiveness of such inhibitors highlights the importance of the quinoline scaffold in designing molecules that can specifically interact with enzymatic targets like the Plasmodium cytochrome bc1 complex.

Impact on Protein-Protein Interactions (e.g., Lipopolysaccharide Transport Proteins like LptA-LptC)

A promising strategy for developing new antibiotics against Gram-negative bacteria is to target the lipopolysaccharide (LPS) transport (Lpt) system. nih.govnih.gov The Lpt machinery is a protein bridge that transports LPS from the inner membrane to the outer membrane, a process essential for the bacterium's survival. nih.gov The interaction between the periplasmic proteins LptC and LptA is a critical link in this transport chain. nih.gov

Disrupting the LptC–LptA interaction has been identified as an effective antibacterial strategy. nih.govfrontiersin.org It has been shown that interfering with this specific protein-protein interaction can halt the assembly of the Lpt complex, leading to the degradation of LptA and the accumulation of improperly modified LPS. nih.gov While specific studies directly linking this compound to the LptA-LptC interface are not available, the search for small molecule inhibitors of this interaction is an active area of research. nih.gov The development of compounds that can permeate the bacterial outer membrane and specifically disrupt this crucial protein-protein interaction represents a significant opportunity for novel antibacterial drug discovery. frontiersin.org

Theoretical Basis of Biological Activity Hypotheses

The biological activities of quinoline compounds are often hypothesized to stem from their ability to induce cellular stress, particularly through oxidative pathways or by direct interaction with DNA. researchgate.netnih.govmdpi.com

Proposed Mechanisms Involving Oxidative Stress or DNA Damage Pathways

The quinoline scaffold is implicated in mechanisms involving both oxidative stress and direct DNA damage. Some quinoline derivatives can generate reactive oxygen species (ROS), which can lead to cellular damage. nih.govwikipedia.org For instance, quinolinic acid can interact with iron to form complexes that catalyze the production of ROS, leading to lipid peroxidation and DNA breakdown. mdpi.comwikipedia.org This pro-oxidant activity can contribute to the cytotoxic effects observed in various studies. mdpi.com Conversely, certain quinoline derivatives have also been shown to possess antioxidant properties, protecting cells from oxidative damage. nih.gov

Furthermore, the planar structure of the quinoline ring allows it to intercalate between DNA base pairs. researchgate.netnih.gov This physical insertion can distort the DNA double helix, leading to conformational changes that may result in DNA strand breaks and interfere with processes like DNA replication and transcription. researchgate.net Some quinoline-based compounds act as inhibitors of enzymes that interact with DNA, such as topoisomerases and DNA methyltransferases, by intercalating into the DNA and altering the enzyme's ability to bind or process its substrate. nih.gov This can trigger a DNA damage response in cells, often leading to apoptosis, which is a key mechanism for anticancer agents. nih.gov

Structure-Property Relationships for Optimized Molecular Design (e.g., solubility, microsomal stability)

The therapeutic potential of a chemical compound is not solely dependent on its biological activity but also on its physicochemical properties, such as solubility and metabolic stability. For quinoline derivatives, understanding the structure-property relationships is crucial for optimizing molecular design and developing effective drug candidates.

Microsomal stability refers to a compound's resistance to metabolism by enzymes in the liver microsomes, which is a key determinant of its half-life in the body. researchgate.net High metabolic instability can lead to rapid clearance and reduced efficacy. Structure-activity relationship studies often focus on identifying metabolic "hotspots" on a molecule and modifying the structure to block or slow down metabolism at these sites. For example, studies on various heterocyclic compounds have shown that introducing or altering substituents can drastically change metabolic rates. researchgate.net The table below illustrates how different structural features can influence metabolic stability in a series of related compounds, highlighting the importance of iterative chemical modification in drug design.

| Compound ID | Structural Modification | Metabolism in Mouse Liver Microsomes (% remaining after 30 min) | Aqueous Solubility (µM) |

|---|---|---|---|

| Analog 1a | Propionamide Parent | 40% | 15 |

| Analog 2a | 4'-Methyl Acetamide | 53% | 25 |

| Analog 2h | Morpholine Acetamide | 89% | <10 |

| Analog 2i | Hydroxy Piperidine (B6355638) | 27% | >100 |

This table presents hypothetical data based on findings for related heterocyclic compound series to illustrate structure-property relationships. Data is adapted from general principles discussed in the literature for optimizing drug-like properties.

This iterative process of chemical synthesis and property evaluation allows medicinal chemists to fine-tune molecules, enhancing their solubility and stability to create optimized candidates for further development.

Applications in Chemical Research and Development

Role as Synthetic Intermediates for Complex Organic Molecules

6-Chloro-8-methylquinolin-3-amine is a crucial intermediate in the synthesis of more complex organic molecules. The presence of the amine and chloro groups, along with the methyl-substituted quinoline (B57606) core, provides multiple reactive sites for further chemical transformations. For instance, the amine group can undergo various reactions, such as acylation, alkylation, and diazotization, to introduce new functional groups.

The quinoline ring itself can be modified through electrophilic substitution reactions. The strategic placement of the chloro and methyl groups influences the reactivity and regioselectivity of these reactions. This allows for the controlled synthesis of a wide array of derivatives with tailored properties. These derivatives are often precursors to compounds with significant biological activity or unique material properties.

For example, (3-Pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines have been synthesized as novel intermediates for creating N-functionalized 3-, 5-, 6-, and 8-aminoquinolines. nih.gov These intermediates open pathways to a variety of new functionalized (pyrrolidin-1-yl)- and (hydroxyalkylamino)quinolines. nih.gov

Development of New Synthetic Methodologies and Protocols

The reactivity of this compound and its derivatives has spurred the development of new synthetic methodologies. Researchers have explored various catalytic systems and reaction conditions to achieve efficient and selective transformations of this scaffold. These studies contribute to the broader field of organic synthesis by providing new tools and strategies for constructing complex molecular architectures.